5-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-7-9-8-5-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQUUSYFDSWOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=CN12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290740 | |
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-51-8 | |
| Record name | NSC70726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have been investigated for their potential as pharmacophores in drug design. Notably, they exhibit activity as inverse agonists of RORγt (retinoic acid receptor-related orphan receptor gamma t) and inhibitors of JAK1 and JAK2 (Janus kinases), which are crucial in inflammatory processes and immune responses .
Case Study: Anticonvulsant Activity
A study demonstrated the synthesis of various substituted triazolo[4,3-a]pyridine derivatives that were screened for anticonvulsant activity. The most effective compound showed a significant reduction in seizure activity in animal models compared to standard anticonvulsants like carbamazepine .
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ |
|---|---|---|
| 5o | 11.5 | 58.9 |
Tranquilizing Effects
Research indicates that certain triazolo[4,3-a]pyridine derivatives exhibit tranquilizing properties. In animal studies, these compounds induced sedation and reduced motor activity at low doses, suggesting their potential as anxiolytic agents .
Material Sciences
The unique electronic properties of this compound make it suitable for developing new materials with specific electronic or photochemical characteristics. Its derivatives can be tailored for applications in organic electronics and photonic devices due to their ability to form stable complexes with various substrates .
Biological Studies
Enzyme Inhibition
this compound is also utilized in biological studies focusing on enzyme inhibition. The compound's ability to interact with biomolecules allows researchers to explore its role in modulating enzymatic activities related to various diseases .
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against various bacterial strains. Research indicates that derivatives of this compound possess significant antibacterial properties, making them candidates for further development as therapeutic agents against resistant pathogens .
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of JAK1 and JAK2, it binds to the active sites of these enzymes, preventing their activity and thereby modulating the signaling pathways they control. This can lead to various therapeutic effects, such as anti-inflammatory and anti-proliferative actions .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The biological and chemical properties of [1,2,4]triazolo[4,3-a]pyridines are highly dependent on substituent type and position. Key analogs and their properties are summarized in Table 1.
Table 1. Comparison of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine and Structural Analogs
Key Observations :
- Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity (e.g., LogP = 2.56 for 5-methyl derivative ), improving membrane permeability.
- Melting Points : Bulky substituents (e.g., benzyl in 5d ) increase melting points (154–156°C), whereas smaller alkyl groups (e.g., ethyl in 5a) lower them (85–87°C).
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) modulate reactivity and binding affinity.
Antifungal Activity
5-Methyl derivatives exhibit moderate antifungal activity against Candida albicans (MIC: 32 µg/mL), while analogs with hydrazone moieties (e.g., 3-((Ethylthio)methyl)-7-methyl derivative 5c ) show enhanced potency (MIC: 8 µg/mL) due to improved hydrogen bonding and π-stacking .
Antiproliferative and Cytotoxic Activity
The 5-methyl compound demonstrates antiproliferative effects against human cancer cell lines (e.g., MCF-7, IC₅₀: 18 µM), but analogs like 3-Isobutyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5b) show superior cytotoxicity (IC₅₀: 9 µM) due to increased hydrophobic interactions with cellular targets .
Multicomponent Reactions
The 5-methyl derivative is synthesized via a one-pot reaction of 5-amino-triazole, aldehydes, and ethyl acetoacetate in ethanol, catalyzed by APTS . In contrast, selenium dioxide-mediated oxidative cyclization is used for 7-methyl analogs (e.g., 5a–g) .
Oxidative Cyclization
X-ray studies confirm that oxidative cyclization yields planar triazolo-pyridine systems with extended conjugation, as seen in the 26.79° dihedral angle between fused rings . This structural rigidity is critical for maintaining bioactivity.
Biological Activity
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological assessments, and pharmacological potential based on various research findings.
Synthesis of this compound
The synthesis of 5-methyl derivatives typically involves the reaction of appropriate pyridine precursors with hydrazine derivatives. A common method includes the use of 2-chloropyridine as a starting material, which undergoes hydrazinolysis followed by cyclization to form the triazolo-pyridine structure. This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Biological Activity Overview
This compound and its derivatives exhibit a broad spectrum of biological activities:
- Antiviral Activity : Recent studies have demonstrated the compound's potential against SARS-CoV-2. In silico docking studies indicated strong binding affinity to the main protease enzyme of SARS-CoV-2 with energy scores around -7.5 kcal/mol . In vitro assays confirmed its antiviral efficacy with promising results in cell viability tests.
- Antibacterial Properties : The triazolo-pyridine scaffold has shown significant antibacterial effects. Compounds derived from this structure were evaluated against various bacterial strains, demonstrating noteworthy inhibition rates. For instance, certain derivatives exhibited MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The antiproliferative effects of this compound derivatives have been explored in several cancer cell lines. Notably, one study reported IC50 values below 1 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . Mechanistic studies suggested that these compounds induce apoptosis and cell cycle arrest.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent study synthesized several pyridine derivatives including this compound and assessed their antiviral properties against SARS-CoV-2. Compound 5 demonstrated superior safety and efficacy compared to other tested compounds in vitro .
Case Study 2: Antibacterial Activity
In another investigation focusing on antibacterial properties, a series of triazolo-pyridine derivatives were synthesized and screened against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the R position significantly influenced antibacterial potency; compounds with longer alkyl chains exhibited better activity than those with aromatic substitutions .
Table 1: Biological Activities of this compound Derivatives
Q & A
Q. What are the standard synthetic methodologies for preparing 5-methyl-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves oxidative cyclization or transition-metal-catalyzed reactions. A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol to oxidize hydrazine intermediates at room temperature, yielding ~73% product . Alternatively, iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones in 1,4-dioxane with TBHP as an oxidant achieves moderate yields (64-74%) . For phosphonated derivatives, 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines is effective .
Q. How is the triazole ring fused to the pyridine core in this compound?
The triazole ring is formed via cyclization of precursors like hydrazinylpyridines. For example:
- Oxidative cyclization : Hydrazine intermediates undergo ring closure using oxidants like NaOCl, avoiding toxic reagents (e.g., Cr(VI) or DDQ) .
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Ethynylpyridines react with azides to form the triazole ring, as seen in related triazolopyridines .
- PhI(OAc)₂-mediated cyclization : Carboxylic acid precursors cyclize under mild conditions .
Q. What analytical techniques are used to characterize triazolopyridine derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ring fusion (e.g., methyl protons at δ 2.5–3.0 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., CCDC 1876881 for phosphonated derivatives) .
- Mass spectrometry (HRMS-ESI) : Validates molecular weights (e.g., [M+H]⁺ peaks for herbicidal derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazolopyridine derivatives?
Key variables include:
- Catalyst selection : I₂ outperforms NIS or TBAI in oxidative coupling, yielding 74% vs. trace amounts .
- Solvent choice : Polar aprotic solvents (e.g., DMF) inhibit reactions, while 1,4-dioxane enhances efficiency .
- Temperature control : Room-temperature reactions minimize side products in NaOCl-mediated cyclization .
- Substituent effects : Electron-withdrawing groups (e.g., NO₂) may trigger Dimroth rearrangements, altering product regiochemistry .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardized assays : Use uniform protocols (e.g., agar dilution for antifungal activity or greenhouse trials for herbicidal effects ).
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 8-chloro-3-(4-propylphenyl) derivatives show 50% weed inhibition at 37.5 g/ha ).
- Statistical validation : Employ ANOVA for dose-response data and biological replicates to assess significance .
Q. What computational strategies predict the bioactivity of triazolopyridine derivatives?
- 3D-QSAR (CoMFA) : Models electrostatic and steric fields to correlate substituents (e.g., aryl head groups) with herbicidal activity .
- Molecular docking : Identifies binding interactions (e.g., H-bonds between triazole N2 and Arg121 in RBP4 antagonists ).
- DFT calculations : Optimize geometries and predict reactive sites for electrophilic substitution .
Q. How can regioselectivity challenges in triazolopyridine synthesis be addressed?
- Substrate prefunctionalization : Introduce directing groups (e.g., methoxy or benzyloxy) to control cyclization sites .
- Rearrangement control : Avoid NO₂-substituted hydrazinylpyridines unless Dimroth products are desired .
- Catalyst tuning : Use Pd/C for selective reductions or CuSO₄ for regioselective cycloadditions .
Methodological Considerations
- Scale-up challenges : Transitioning from lab to industrial synthesis requires optimizing solvent recovery (e.g., ethanol in NaOCl reactions ) and purification (e.g., column chromatography vs. recrystallization) .
- Green chemistry principles : Prioritize NaOCl over Cr(VI) oxidants and solvent-free conditions for amide formation .
- Biological assay design : Include positive controls (e.g., fluconazole for antifungal tests ) and evaluate cytotoxicity to ensure specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
